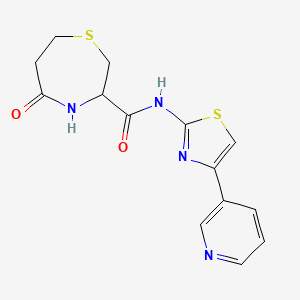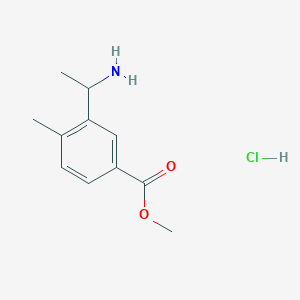
1-(4-(Pyridin-2-yl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Pyridin-2-yl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and has been found to exhibit a range of biochemical and physiological effects.
作用機序
TAK-659 works by binding to the active site of BTK and inhibiting its activity. This leads to a reduction in downstream signaling pathways that are involved in B-cell activation and proliferation. In addition, TAK-659 has also been found to inhibit other kinases that are involved in the immune system, such as ITK (interleukin-2-inducible T-cell kinase) and Tec kinase.
Biochemical and Physiological Effects:
TAK-659 has been found to exhibit a range of biochemical and physiological effects in preclinical studies. These include a reduction in B-cell activation and proliferation, as well as a decrease in the production of pro-inflammatory cytokines. In addition, TAK-659 has also been shown to induce apoptosis (programmed cell death) in B-cell lymphoma cells.
実験室実験の利点と制限
One major advantage of TAK-659 is its selectivity for BTK and other immune system kinases. This makes it a valuable tool for studying the role of these enzymes in disease pathogenesis and for developing targeted therapies. However, one limitation of TAK-659 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for research on TAK-659. One area of focus is the development of more potent and selective inhibitors of BTK and other immune system kinases. Another area of interest is the use of TAK-659 in combination with other therapies, such as immune checkpoint inhibitors, to enhance their efficacy. Finally, there is also interest in exploring the potential of TAK-659 in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
合成法
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2-chloro-1-(pyridin-2-yl)ethanone with piperazine. This is followed by the reaction of the resulting intermediate with o-tolyl chloroformate and 2-propanol. Finally, the product is purified through a series of recrystallization steps to obtain the dihydrochloride salt of TAK-659.
科学的研究の応用
TAK-659 has been studied extensively for its potential applications in scientific research. One major area of focus has been its use as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This enzyme plays a critical role in the signaling pathways that regulate B-cell development and function, and its dysregulation has been implicated in a range of diseases, including B-cell lymphomas and autoimmune disorders.
特性
IUPAC Name |
1-(2-methylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2.2ClH/c1-16-6-2-3-7-18(16)24-15-17(23)14-21-10-12-22(13-11-21)19-8-4-5-9-20-19;;/h2-9,17,23H,10-15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNWMJNQCGOANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=N3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2962092.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2962095.png)
![3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2962096.png)

![N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2962100.png)
![6-chloro-N-{2-[(6-chloropyridin-3-yl)formamido]-4-methylpentyl}-N-ethylpyridine-3-carboxamide](/img/structure/B2962102.png)
![(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine](/img/structure/B2962104.png)
![(E)-4-(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)but-3-en-2-one](/img/structure/B2962105.png)
![3-{5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2962106.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2962108.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2962109.png)
![3-[1-(3-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2962112.png)